molecular formula C17H19O2P B14301726 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol CAS No. 113882-77-2

4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol

Cat. No.: B14301726
CAS No.: 113882-77-2
M. Wt: 286.30 g/mol
InChI Key: VMSCJJMWYAXIKE-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol is an organic compound that features a diphenylphosphoryl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction typically involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product . The reaction conditions often include the use of solvents such as acetone and catalysts like sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol involves its ability to undergo various chemical transformations. The diphenylphosphoryl group can participate in nucleophilic substitution reactions, while the butenol backbone can undergo oxidation and reduction reactions. These transformations allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a diphenylphosphoryl group with a butenol backbone.

Properties

CAS No.

113882-77-2

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

4-diphenylphosphoryl-2-methylbut-3-en-2-ol

InChI

InChI=1S/C17H19O2P/c1-17(2,18)13-14-20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3

InChI Key

VMSCJJMWYAXIKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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